molecular formula C8H13Cl2F2N3 B2525569 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride CAS No. 2247106-78-9

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2525569
CAS No.: 2247106-78-9
M. Wt: 260.11
InChI Key: OMLXZDHLUGLVME-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C8H13Cl2F2N3. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with imidazole in the presence of a suitable base. The resulting intermediate is then treated with an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanone
  • 1-(Imidazol-1-ylmethyl)cyclobutan-1-amine
  • 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-ol

Uniqueness

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride is unique due to the presence of both the difluorocyclobutane and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3.2ClH/c9-8(10)3-7(11,4-8)5-13-2-1-12-6-13;;/h1-2,6H,3-5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLXZDHLUGLVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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